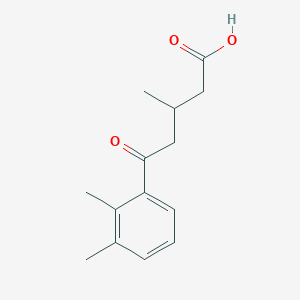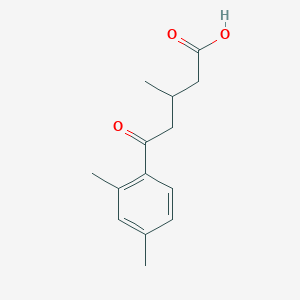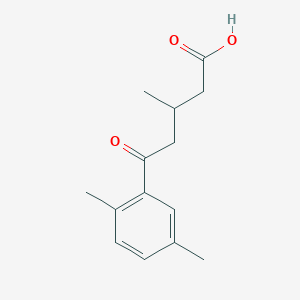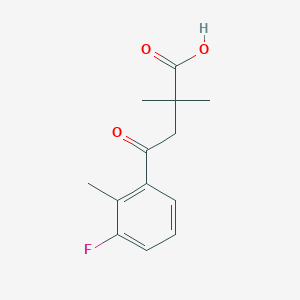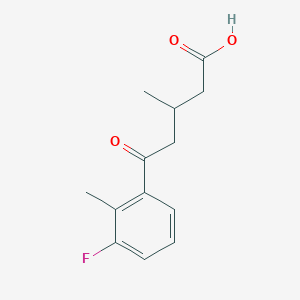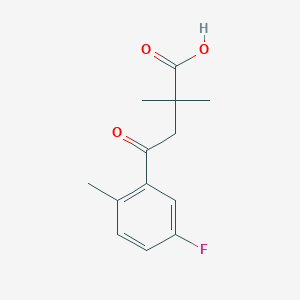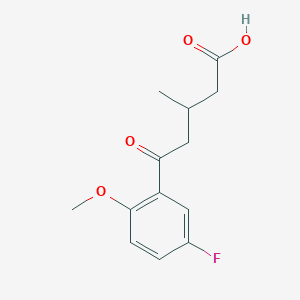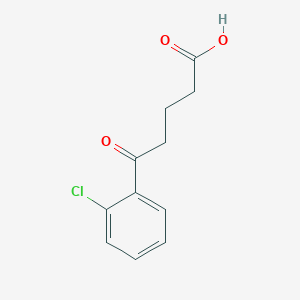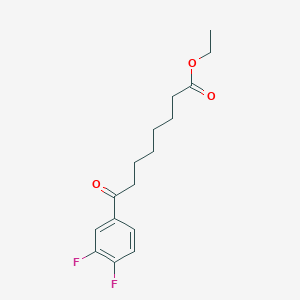
8-(3,4-二氟苯基)-8-氧代辛酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3,4-difluorophenyl)(oxo)acetate is a compound with the CAS Number: 73790-05-3 . It has a molecular weight of 214.17 and its IUPAC name is ethyl (3,4-difluorophenyl)(oxo)acetate . It is stored at ambient temperature and is in liquid-oil form .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the synthesis of related compounds. For example, an enzymatic process has been developed for the preparation of (1 R ,2 R )-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester . Also, the use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is being explored .Molecular Structure Analysis
The molecular structure of the related compound Ethyl (3,4-difluorophenyl)(difluoro)acetate has a molecular formula of C10H8F4O2 .Chemical Reactions Analysis
Although specific chemical reactions involving “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the Dimroth rearrangement in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound Ethyl (3,4-difluorophenyl)(oxo)acetate include a molecular weight of 214.17 and it is in liquid-oil form .科学研究应用
药物合成中的手性中间体
与 8-(3,4-二氟苯基)-8-氧代辛酸乙酯 相关的化合物的显着应用之一是在药物合成中。例如,一种名为 KR-01 的酮还原酶 (KRED) 被用于将 2-氯-1-(3,4-二氟苯基)乙酮转化为手性醇,这是合成替格瑞洛的关键中间体,该中间体用于治疗急性冠状动脉综合征。这个酶促过程被证明是绿色环保的,具有高生产率和工业应用潜力 (Guo 等人,2017)。
羟基-γ-癸内酯的合成
在另一个应用中,在 pH 4.0 下用固定化面包酵母还原 2-羟基-3-氧代辛酸乙酯,得到具有高非对映选择性和对映选择性的产物。然后将该产物方便地转化为 (4S,5R)-5-羟基-γ-癸内酯 (Fadnavis、Vadivel 和 Sharfuddin,1999)。
环氧辛醛的不对称合成
此外,用面包酵母不对称还原 3-氯-2-氧代辛酸乙酯,得到 3-氯-2-羟基辛酸乙酯,这是生产 (2R,3S)-2,3-环氧辛醛的关键中间体,2,3-环氧辛醛是合成 14,15-白三烯 A4 的必需化合物 (Tsuboi、Furutani 和 Takeda,1987)。
药物化合物中的多态性研究
该化合物还在药物多态性研究中具有相关性。一项研究使用光谱和衍射技术表征了盐酸乙基 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟丙基)氧基]-4,5-二氟苯基}丙酸酯的两种多晶型形式,突出了分析和物理表征此类化合物中的挑战 (Vogt 等人,2013)。
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Mode of Action
It is suggested that similar compounds act by inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway . This inhibition could be due to the compound’s interaction with specific receptors or enzymes, leading to a change in the cell’s biochemical processes.
Biochemical Pathways
Similar compounds have been shown to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cell survival, inflammation, and immune responses.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化分析
Biochemical Properties
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the difluorophenyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZULFDVANCKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645583 |
Source


|
| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898752-31-3 |
Source


|
| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)
